
3-Cyclopentylpropionyl chloride
描述
Synthesis Analysis
The synthesis of similar chlorinated compounds typically involves the reaction of the corresponding acid or alcohol with a chlorinating agent. For compounds like 3-chloropropionyl chloride, continuous flow procedures have been developed to improve safety and efficiency, suggesting similar methodologies could apply to 3-cyclopentylpropionyl chloride synthesis (Movsisyan et al., 2018).
Molecular Structure Analysis
The molecular structure of cyclopropyl derivatives provides insight into the general framework that might be similar to 3-cyclopentylpropionyl chloride. Studies show specific bond distances and angles that are critical in understanding the structural aspects of these compounds, which could be analogous to the cyclopentylpropionyl counterparts (Schwendeman et al., 1964).
Chemical Reactions and Properties
Cyclopropyl derivatives, including those with chlorides, participate in a range of chemical reactions due to the strain in the cyclopropyl ring and the reactivity of the chloride. These reactions include cycloadditions, ring expansions, and substitutions, which could be reflective of the reactivity of 3-cyclopentylpropionyl chloride as well (Garve et al., 2016).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of 3-cyclopentylpropionyl chloride can be inferred from related structures. The analysis of cyclopropylcarbonyl chloride offers valuable insights into its conformational behavior and physical state changes, which could be similar for the cyclopentyl variant (Katon et al., 1968).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, can be derived from studies on cyclopropyl and other alkyl chloride compounds. The behavior in synthesis and the influence of the cyclopentyl group on reactivity can offer insights into the chemical properties of 3-cyclopentylpropionyl chloride (Fleming & Thomas, 1972).
科学研究应用
Continuous Flow Production for Chemical Building Blocks : Movsisyan et al. (2018) discuss the continuous flow production of 3-chloropropionyl chloride, which provides a safer, efficient, and cost-effective method for producing building blocks used in adhesives, pharmaceuticals, and herbicides (Movsisyan et al., 2018).
Rearrangement to Produce Allyl Chlorides : Fleming and Thomas (1972) found that cyclopropyl chlorides rearrange to form allyl chlorides, which are useful in creating allyl ethers in the presence of nucleophiles (Fleming & Thomas, 1972).
Biocatalytic Asymmetric Reduction : Xu et al. (2015) demonstrated that deep eutectic solvents, particularly choline chloride/urea, can enhance the biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol in Acetobacter sp. CCTCC M209061 (Xu et al., 2015).
Catalysis in Heck Reactions : Littke and Fu (2001) found that Pd/P(t-Bu)3/Cy2NMe is a versatile catalyst for Heck reactions of aryl chlorides and bromides, providing high E/Z stereoselection and mildness in these processes (Littke & Fu, 2001).
Antimicrobial Properties : Girgis, Barsoum, and Samir (2009) synthesized compounds showing promising antimicrobial activity against both gram-positive and gram-negative bacteria (Girgis, Barsoum, & Samir, 2009).
Synthesis of Carbonyl-Containing Alkyl Chlorides : Huang et al. (2016) report the silver-catalyzed ring-opening chlorination of cycloalkanols to efficiently synthesize carbonyl-containing alkyl chlorides with high regioselectivity and efficiency, useful for synthetic intermediates and drugs (Huang et al., 2016).
Potential in Photocatalytic Reduction : Yin et al. (2016) found that the hexachlorocerate(III) anion is a potent, stable, and readily available ultraviolet A photosensitizer for aryl chlorides, with potential applications in photocatalytic reduction of aryl chloride substrates (Yin et al., 2016).
Applications in Cystic Fibrosis Treatment : Arispe et al. (1998) observed that low concentrations of CPX and DAX activate chloride efflux in cells, potentially offering therapeutic uses in cystic fibrosis treatment (Arispe, Ma, Jacobson, & Pollard, 1998).
安全和危害
3-Cyclopentylpropionyl chloride is a combustible liquid . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
未来方向
属性
IUPAC Name |
3-cyclopentylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQVEGOXJYTLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146210 | |
| Record name | 3-Cyclopentylpropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylpropionyl chloride | |
CAS RN |
104-97-2 | |
| Record name | Cyclopentanepropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentylpropionyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopentylpropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopentylpropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

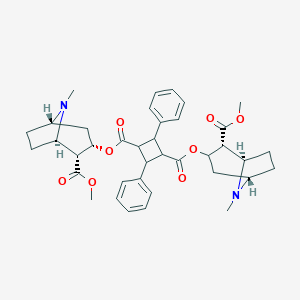
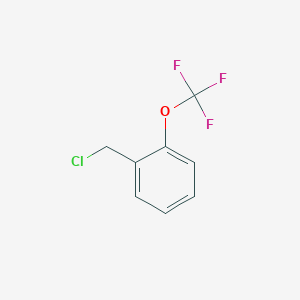
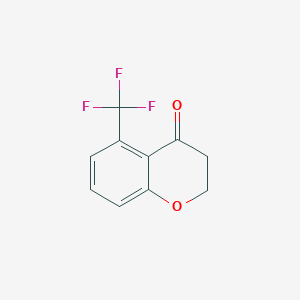
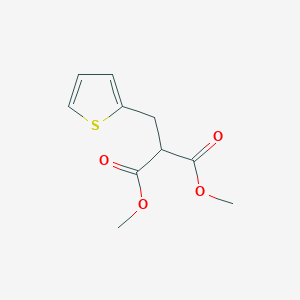
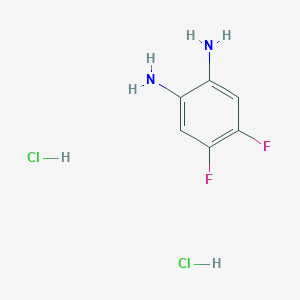
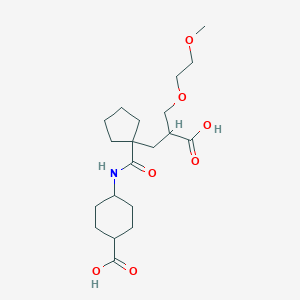
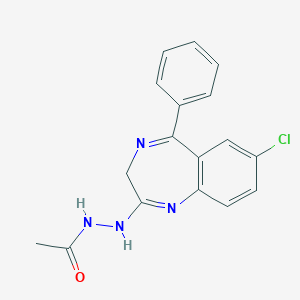
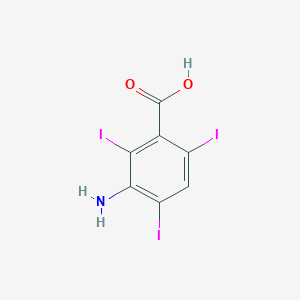
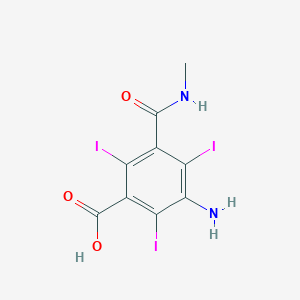
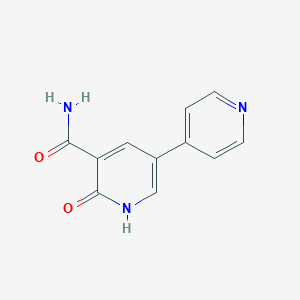
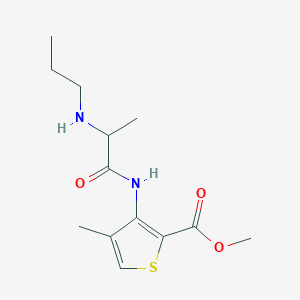
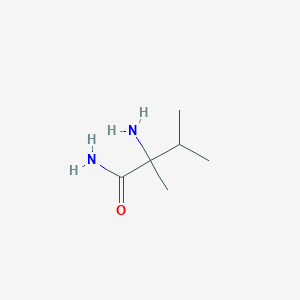

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)